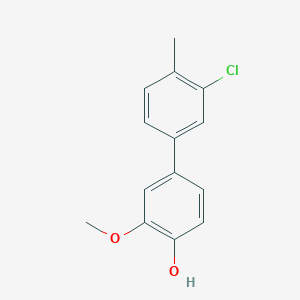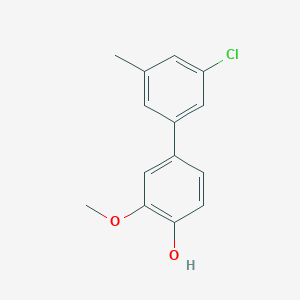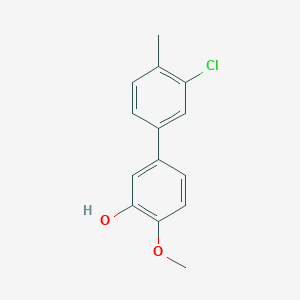
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% (4-CFM) is a phenolic compound used in a variety of scientific research applications. It is a white, odourless, crystalline solid that is soluble in organic solvents. 4-CFM is used as a building block for organic synthesis, as a reagent for the synthesis of various organic compounds, and as a starting material for the synthesis of other phenolic compounds. It has been studied in the context of its biochemical, physiological, and pharmacological effects.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% is not well understood. Studies suggest that it may interact with various biological molecules, including proteins, enzymes, and DNA. Its biochemical and physiological effects are thought to be mediated by its ability to interact with these molecules and by its ability to inhibit certain enzymes.
Biochemical and Physiological Effects
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the activity of some enzymes, including cytochrome P450 enzymes, and can modulate the activity of certain proteins. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store. Additionally, its biochemical and physiological effects are well-studied and can be used to study the effects of various compounds on biological systems. However, it has some limitations. For example, it is not very water soluble and is not soluble in aqueous media, so it may be difficult to use in experiments that require aqueous solutions.
Future Directions
There are several potential future directions for research using 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95%. These include further studies of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, research could be done to investigate its potential use as a reagent in organic synthesis, its potential use as a building block for organic synthesis, and its potential use in the synthesis of other phenolic compounds. Finally, further research could be done to investigate its potential use in the development of new drugs and its potential use as an anti-inflammatory, anti-bacterial, and anti-cancer agent.
Synthesis Methods
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 3-chloro-4-fluorophenol and 2-methoxyphenol in aqueous media. The reaction is catalyzed by a base such as potassium hydroxide. The reaction is carried out at room temperature and the resulting product is 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95%, 95%.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other phenolic compounds and as a reagent for the synthesis of various organic compounds. It is also used as a building block for organic synthesis.
properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-7-9(3-5-12(13)16)8-2-4-11(15)10(14)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDFTVQFGXLRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685620 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol | |
CAS RN |
945461-38-1 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)